8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core substituted at the 8-position with a 2-methylpropyl (isobutyl) group. Its molecular formula is C₁₁H₁₉N₃O₂ (molecular weight: 237.29 g/mol), derived from the parent structure (C₇H₁₁N₃O₂; CAS 13625-39-3 ) modified by the isobutyl substituent. The compound’s spirocyclic architecture and nitrogen-rich scaffold make it a candidate for pharmacological studies, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
8-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)7-14-5-3-11(4-6-14)9(15)12-10(16)13-11/h8H,3-7H2,1-2H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBLCJXGYKWQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2(CC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of a suitable amine with a cyclic ketone to form an intermediate, which is then cyclized to produce the spiro compound. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .
Scientific Research Applications
Scientific Research Applications
The following sections detail the primary applications of this compound across various fields:
Medicinal Chemistry
- Therapeutic Potential : Research is ongoing to explore the compound's potential as a therapeutic agent for various diseases. Preliminary studies suggest that it may exhibit antimicrobial and antiviral properties .
- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, potentially altering enzyme or receptor activity, which can lead to various biological effects.
Organic Synthesis
- Building Block for Complex Molecules : Due to its unique structure, this compound serves as a valuable intermediate in the synthesis of more complex organic compounds. This application is crucial in developing new pharmaceuticals and agrochemicals .
Material Science
- Catalyst Development : The compound is being investigated for its role as a catalyst in chemical reactions. Its unique structure may enhance reaction efficiency and selectivity in synthetic pathways .
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.
Case Study 2: Synthesis of Novel Pharmaceuticals
Researchers utilized this compound as a precursor in synthesizing novel pharmaceutical agents aimed at treating neurological disorders. The unique structural attributes allowed for modifications leading to enhanced bioactivity.
Mechanism of Action
The mechanism of action of 8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
Key structural analogs differ in substituents at the 8-, 3-, and 1-positions, influencing physicochemical properties and bioactivity. Selected examples include:
Hypotheses are based on structural similarities to tested analogs.
Pharmacological and Biochemical Insights
- Enzyme Inhibition (PHD2/PHD3): Analogs such as compounds 11–16 (from ) were assayed for inhibition of prolyl hydroxylase domain enzymes (PHD2/PHD3), critical in hypoxia signaling. Substituents like alkyl chains (e.g., methylpropyl) may enhance lipophilicity and membrane permeability, while aromatic groups (e.g., biphenyl) could improve binding via π-π interactions .
- Receptor Selectivity: Compounds with piperazine or phenyl groups (e.g., 13 and 14 ) show affinity for serotonin (5-HT₂A) and adrenergic receptors, suggesting substituent-dependent receptor cross-reactivity . The target compound’s isobutyl group may reduce off-target effects compared to bulkier aromatic substituents.
- Solubility and Metabolic Stability: Methoxy or pyridinyl substituents (e.g., 9 , 11 ) improve aqueous solubility but may shorten metabolic half-lives due to oxidative metabolism .
Biological Activity
8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. Its molecular formula is CHNO, with a molecular weight of 225 Da. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound features a spirocyclic structure that contributes to its biological properties. Key chemical properties include:
- LogP : -1 (indicating high polarity)
- Polar Surface Area : 61 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
These properties suggest that the compound may exhibit favorable interactions with biological membranes and proteins.
Pharmacological Potential
Research indicates that triazaspiro compounds, including this compound, possess a range of pharmacological activities:
- Antidepressant and Anxiolytic Effects : Similar compounds have shown efficacy in treating anxiety and depression. For instance, derivatives of triazaspiro compounds have been linked to the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
- Cardioprotective Properties : Studies have shown that certain triazaspiro derivatives can inhibit mitochondrial permeability transition pore (mPTP) opening, which is crucial in myocardial infarction treatment. These compounds demonstrated reduced apoptotic rates and improved cardiac function during reperfusion .
- Antimicrobial Activity : Some triazaspiro compounds exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Study on Cardioprotective Effects
A significant study published in the Journal of Medicinal Chemistry highlighted the discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target mPTP. The study found that these compounds significantly improved cardiac function in models of myocardial infarction by preserving mitochondrial ATP levels and reducing cell death rates during reperfusion therapy .
Synthesis and Structure-Activity Relationship (SAR)
Research into the synthesis of this compound has revealed multi-step synthetic pathways that yield high purity products suitable for biological testing. The SAR studies indicate that modifications to the spiro framework can enhance biological activity and specificity towards desired targets .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Structure-Activity Relationships (SAR) of Key Derivatives
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| Trifluoromethoxy group | Enhanced δ-opioid receptor binding | |
| 3-Hydroxypyridine substitution | Loss of PHD2 inhibition | |
| Spirocyclic core rigidity | Improved metabolic stability |
Q. What synthetic routes enable scalable production while maintaining stereochemical purity?
- Challenges : Spirocyclic systems often require chiral catalysts or enantioselective conditions.
- Solutions :
- Asymmetric Catalysis : Use chiral Pd catalysts for Ullmann couplings to control stereochemistry .
- Protecting Groups : Boc (tert-butoxycarbonyl) groups stabilize intermediates during reductive amination .
Data Contradictions & Mitigation
Q. Why do some derivatives show inconsistent enzyme inhibition despite similar structures?
- Key Factors :
- Metal Chelation : Active derivatives (e.g., 3-methylpyridine analogs) require Fe(II)/Mn(II) for PHD2 binding, while inactive analogs (e.g., thiophene derivatives) lack chelating groups .
- Solubility : Hydrophobic substituents (e.g., dodecyl chains) may reduce aqueous solubility, skewing in vitro results .
- Validation : Use orthogonal techniques (e.g., XANES spectroscopy) to confirm metal coordination .
Ethical & Safety Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
